molecular formula C13H28O2 B076597 1,13-Tridecanediol CAS No. 13362-52-2

1,13-Tridecanediol

Cat. No.: B076597
CAS No.: 13362-52-2
M. Wt: 216.36 g/mol
InChI Key: HCEPYODGJFPWOI-UHFFFAOYSA-N
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Description

1,13-Tridecanediol is an organic compound with the chemical formula C₁₃H₂₈O₂. It is a long-chain diol, characterized by the presence of two hydroxyl groups (-OH) located at the first and thirteenth positions of a thirteen-carbon alkane chain. This compound is typically found as a white crystalline solid and is known for its solubility in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,13-Tridecanediol can be synthesized through various chemical methods. One common approach involves the aldol condensation of furfural to build C₁₃ intermediates, followed by hydrodeoxygenation. In this process, Raney nickel is used as a catalyst for the initial hydrogenation of carbon-carbon and carbon-oxygen double bonds, achieving a yield of 98.30%. Further dehydroxylation and ring-opening reactions are facilitated by palladium on titanium dioxide-zirconium dioxide (Pd/TiO₂-ZrO₂), which enhances the catalytic performance due to the synergistic effect of titanium dioxide and zirconium dioxide .

Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis of 1,13-tridecanol, which is then subjected to acid-catalyzed reactions under controlled temperature and pressure to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 1,13-Tridecanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed.

Major Products:

Scientific Research Applications

1,13-Tridecanediol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,10-Decanediol
  • 1,12-Dodecanediol
  • 1,14-Tetradecanediol
  • 1,16-Hexadecanediol

Comparison: 1,13-Tridecanediol is unique due to its specific chain length and the position of its hydroxyl groups. Compared to shorter-chain diols like 1,10-Decanediol, this compound has a higher molecular weight and different solubility properties. Longer-chain diols such as 1,16-Hexadecanediol exhibit different physical properties, such as melting and boiling points, due to the increased chain length .

Properties

IUPAC Name

tridecane-1,13-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEPYODGJFPWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCO)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453878
Record name 1,13-Tridecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13362-52-2
Record name 1,13-Tridecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 1,13-Tridecanediol?

A1: this compound has the molecular formula C13H28O2. [] Its structure consists of a thirteen-carbon chain with hydroxyl groups (-OH) at each end. While spectroscopic data isn't provided in the provided abstracts, X-ray diffraction studies have revealed its crystal structure. [, ]

Q2: How does the structure of this compound relate to its physical properties?

A2: The crystal structure of this compound reveals a layered structure similar to smectic A liquid crystals. [] The molecules arrange themselves with their long axes parallel, forming layers along the a-axis. This layered arrangement is likely influenced by the molecule's long hydrophobic chain and the hydrogen bonding potential of the terminal hydroxyl groups.

Q3: What is the significance of the heat capacity studies on this compound?

A3: Researchers have investigated the molar heat capacities of a series of alkane-α,ω-diols, including this compound. [] These studies contribute to a broader understanding of the thermodynamic properties of these compounds, which can be valuable for various applications, including material design and understanding phase transitions.

Q4: How can this compound be utilized in organic synthesis?

A4: Research highlights the use of this compound as an alkylating agent in organic synthesis. [] For instance, it can react with butyl cyanoacetate in the presence of an iridium catalyst to produce butyl 2-cyano-15-hydroxypentadecanoate. This intermediate can be further converted to cyclopentadecanolide (CPDL).

Q5: Are there any known biological applications or activities associated with this compound?

A5: While the provided research primarily focuses on the synthesis and physical properties of this compound, one study demonstrates its use as a starting material in the synthesis of (Z)-13-Octadecen-1-yl acetate. [] This compound serves as a pheromone mimic for the Rice Leaf Folder Moth (Cnaphalocrosis medinalis). This suggests potential applications in pest control strategies.

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